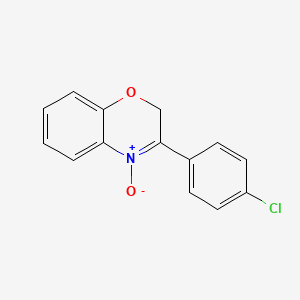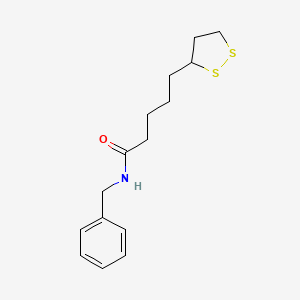![molecular formula C13H17NO B14455396 Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- CAS No. 73031-42-2](/img/structure/B14455396.png)
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the ethenyl side chain. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- typically involves the reaction of pyrrolidine with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the pyrrolidine ring with the methoxyphenyl group . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of high-pressure reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学研究应用
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to activate certain enzymes and receptors, leading to various biological effects. For example, it can modulate the activity of neurotransmitter receptors, resulting in analgesic and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
相似化合物的比较
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- can be compared with other similar compounds, such as:
Pyrrolidine, 1-(4-methoxyphenyl): Lacks the ethenyl group, resulting in different chemical and biological properties.
1-(3-Methoxyphenyl)pyrrolidine: Features a methoxy group at the meta position, leading to variations in reactivity and biological activity.
Pyrrolone and Pyrrolidinone Derivatives: These compounds have different core structures but share some similar pharmacological properties.
The uniqueness of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
73031-42-2 |
|---|---|
分子式 |
C13H17NO |
分子量 |
203.28 g/mol |
IUPAC 名称 |
1-[1-(4-methoxyphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H17NO/c1-11(14-9-3-4-10-14)12-5-7-13(15-2)8-6-12/h5-8H,1,3-4,9-10H2,2H3 |
InChI 键 |
JMHIMVQAFKHMTE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=C)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)
![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)










